molecular formula C13H11ClN4OS B10959966 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10959966
M. Wt: 306.77 g/mol
InChI Key: YHKSVDGJFDLVRS-UHFFFAOYSA-N
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Description

4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a chloro group, a cyano group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-amine with 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H11ClN4OS

Molecular Weight

306.77 g/mol

IUPAC Name

4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H11ClN4OS/c1-18-6-9(14)11(17-18)12(19)16-13-8(5-15)7-3-2-4-10(7)20-13/h6H,2-4H2,1H3,(H,16,19)

InChI Key

YHKSVDGJFDLVRS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)Cl

Origin of Product

United States

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